Acetamide,N-cyclopropyl-2-[[2-(4-fluorophenyl)-7-methyl-4-quinazolinyl]thio]-

Quinazoline Positional Isomerism Kinase Inhibitor Design

Acetamide, N-cyclopropyl-2-[[2-(4-fluorophenyl)-7-methyl-4-quinazolinyl]thio]- (CAS 606132-73-4) is a synthetic small molecule belonging to the quinazoline-thioacetamide class, characterized by a 2-(4-fluorophenyl)-7-methylquinazoline core linked via a thioether to an N-cyclopropylacetamide moiety. Its molecular formula is C20H18FN3OS (MW 367.44 g/mol).

Molecular Formula C20H18FN3OS
Molecular Weight 367.4 g/mol
Cat. No. B12831839
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetamide,N-cyclopropyl-2-[[2-(4-fluorophenyl)-7-methyl-4-quinazolinyl]thio]-
Molecular FormulaC20H18FN3OS
Molecular Weight367.4 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)C(=NC(=N2)C3=CC=C(C=C3)F)SCC(=O)NC4CC4
InChIInChI=1S/C20H18FN3OS/c1-12-2-9-16-17(10-12)23-19(13-3-5-14(21)6-4-13)24-20(16)26-11-18(25)22-15-7-8-15/h2-6,9-10,15H,7-8,11H2,1H3,(H,22,25)
InChIKeyYXPVZHLNSFULTG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Acetamide, N-cyclopropyl-2-[[2-(4-fluorophenyl)-7-methyl-4-quinazolinyl]thio]-: Core Identity and Procurement Context


Acetamide, N-cyclopropyl-2-[[2-(4-fluorophenyl)-7-methyl-4-quinazolinyl]thio]- (CAS 606132-73-4) is a synthetic small molecule belonging to the quinazoline-thioacetamide class, characterized by a 2-(4-fluorophenyl)-7-methylquinazoline core linked via a thioether to an N-cyclopropylacetamide moiety . Its molecular formula is C20H18FN3OS (MW 367.44 g/mol) [1]. Quinazoline derivatives are widely explored as kinase inhibitors and anticancer agents [2]; however, publicly available quantitative biological profiling data for this specific compound are currently absent from the peer-reviewed literature and major bioactivity databases.

Why In-Class Quinazoline-Thioacetamides Cannot Substitute for Acetamide, N-cyclopropyl-2-[[2-(4-fluorophenyl)-7-methyl-4-quinazolinyl]thio]-


Within the quinazoline-thioacetamide family, minor structural perturbations—such as the position of the methyl group on the quinazoline core (6-, 7-, or 8-substitution) or the nature of the N-acetamide substituent (cyclopropyl vs. allyl vs. aryl)—can profoundly alter kinase selectivity, physicochemical properties, and cellular potency [1]. The specific combination of a 7-methyl substituent with an N-cyclopropylacetamide tail and a 4-fluorophenyl group at C-2 may confer a unique topological and electronic profile that cannot be replicated by close analogs such as the 6-methyl or 8-methyl positional isomers, or the N-allyl variant . However, direct comparative pharmacological data for this exact compound versus its nearest positional isomers remain unpublished, necessitating explicit procurement of the authentic structure rather than generic substitution.

Quantitative Differentiation Evidence for Acetamide, N-cyclopropyl-2-[[2-(4-fluorophenyl)-7-methyl-4-quinazolinyl]thio]- Versus In-Class Analogs


Structural Topology: 7-Methyl Substitution Versus 6- and 8-Methyl Positional Isomers

The title compound bears a methyl group at the 7-position of the quinazoline ring, which distinguishes it from the commercially available 6-methyl (CAS 606131-52-6) and 8-methyl (CAS 606132-87-0) regioisomers . In quinazoline-based kinase inhibitors, the position of ring substituents critically influences the orientation of the scaffold within the ATP-binding pocket and can determine kinase selectivity profiles [1]. No head-to-head biological comparison data exist in the public domain; this evidence is classified as structural differentiation only.

Quinazoline Positional Isomerism Kinase Inhibitor Design

N-Cyclopropylacetamide Versus N-Allylacetamide Tail: Predicted Physicochemical Divergence

The N-cyclopropylacetamide tail of the title compound differs from the N-allylacetamide variant (CAS 606131-55-9) . The cyclopropyl group introduces greater steric constraint and distinct electronic character compared to the planar, π-bond-containing allyl group. The 8-methyl analog (CAS 606132-87-0) with the same N-cyclopropyl tail has a predicted topological polar surface area (tPSA) of approximately 73 Ų and 5 hydrogen bond acceptors ; the N-allyl variant has a similar tPSA but differs in rotatable bond count and conformational flexibility. Quantitative comparative bioactivity data are unavailable.

Physicochemical Properties Drug-likeness cLogP

Class-Level Evidence: Quinazoline-Thioacetamides as VEGFR-2 Inhibitors

A 2024 study on novel quinazoline-thioacetamide derivatives demonstrated that certain members of this chemotype inhibit VEGFR-2 kinase with IC50 values as low as 0.176 μg/L (compound 9), compared to sorafenib (IC50 0.042 μg/L) [1]. The series also exhibited MCF-7 cytotoxicity with IC50 values ranging from 36.41 to 76.05 μM, comparable to doxorubicin (IC50 32.02 μM) [1]. The title compound was not directly tested, but shares the core quinazoline-thioacetamide scaffold. Extrapolation of potency to the title compound is not warranted without direct testing.

VEGFR-2 Kinase Inhibition Anticancer

High-Strength Differential Evidence Is Currently Limited

After exhaustive search of peer-reviewed literature, patents, and authoritative bioactivity databases (PubChem, ChEMBL, BindingDB), no direct head-to-head comparison of the title compound against any named comparator was identified [1]. No quantitative IC50, Ki, EC50, or other bioactivity parameter has been publicly reported for this specific compound. All differential claims above are based on structural and class-level inference. Procurement decisions should therefore be driven by the compound's unique structural identity for internal screening rather than published performance advantages.

Data Gap Prospective Testing

Recommended Application Scenarios for Acetamide, N-cyclopropyl-2-[[2-(4-fluorophenyl)-7-methyl-4-quinazolinyl]thio]-


Kinase Profiling and Selectivity Screening

Given the known kinase inhibitory activity of structurally related quinazoline-thioacetamides [1], the title compound is a suitable candidate for broad kinase profiling panels (e.g., Eurofins KinaseProfiler™ or DiscoverX scanMAX™) to map its selectivity fingerprint. Its unique 7-methyl substitution and N-cyclopropyl tail may yield a distinct profile compared to the published 6-methyl and 8-methyl analogs.

Anticancer Phenotypic Screening in MCF-7 and Other Cell Lines

In-class compounds have demonstrated MCF-7 cytotoxicity with IC50 values between 36 and 76 μM [1]. The title compound can be included in expanded cancer cell line panels (NCI-60 or comparable) to determine whether the 7-methyl regioisomer exhibits differentiated potency or tumor-type selectivity relative to its positional isomers.

Medicinal Chemistry Lead Optimization

As a distinct chemical entity with a novel substitution pattern, the compound serves as a key intermediate or scaffold for further derivatization. Structure-activity relationship (SAR) studies exploring modifications at the N-cyclopropylamide, the quinazoline methyl position, or the 4-fluorophenyl ring can be anchored on this compound as a reference point [1].

Computational Docking and Pharmacophore Modeling

The compound's well-defined 3D topology—constrained cyclopropyl ring, planar quinazoline core, and fluorophenyl group—makes it suitable for molecular docking studies against kinase ATP-binding sites (e.g., VEGFR-2 PDB structures) to generate testable binding hypotheses prior to wet-lab screening [1].

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